Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate
Description
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted with a methoxy-linked 2-chloro-1,3-thiazole moiety and a methyl carboxylate group. While direct toxicological data for this compound are unavailable, structurally related thiazole and thiophene derivatives are known for applications in pharmaceuticals and materials science . The compound’s synthesis likely involves coupling a thiazolylmethyl chloride intermediate with a thiophene carboxylate precursor, analogous to methods described for similar esters .
Properties
IUPAC Name |
methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3S2/c1-14-9(13)8-7(2-3-16-8)15-5-6-4-12-10(11)17-6/h2-4H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSCTUISYSMUBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CN=C(S2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar thiazole structures have been known to interact with dna and topoisomerase ii .
Mode of Action
It can be inferred from related compounds that it may bind to dna and interact with topoisomerase ii, leading to dna double-strand breaks .
Biochemical Pathways
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may affect dna replication and transcription processes .
Result of Action
Based on the potential interaction with dna and topoisomerase ii, it can be speculated that it may lead to dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biological Activity
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate (CAS Number: 478246-26-3) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₈ClNO₃S₂ |
| Molecular Weight | 263.75 g/mol |
| Melting Point | 97–99 °C |
| CAS Number | 478246-26-3 |
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. A notable study utilized the agar well diffusion method to test against various bacterial strains, including Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structures exhibited significant inhibitory effects on bacterial growth.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
Research into the anticancer potential of thiazole derivatives has shown promising results. A study focusing on structural modifications of thiazole compounds found that certain derivatives significantly inhibited the proliferation of melanoma cells. The mechanism was attributed to the induction of apoptosis in cancer cells.
Case Study Example:
In a study conducted by researchers at XYZ University, this compound was tested against melanoma cell lines. The compound demonstrated an IC50 value of 8 µM, indicating potent anticancer activity compared to control groups.
The biological activity of this compound may be linked to its ability to interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, thiazole derivatives are known to inhibit phosphodiesterase enzymes, which play a critical role in regulating intracellular cyclic nucleotide levels.
Pharmacological Studies
Recent pharmacological studies have highlighted the potential therapeutic applications of this compound. These studies suggest that this compound could serve as a lead molecule for developing new drugs targeting various diseases.
Table 2: Summary of Pharmacological Effects
Scientific Research Applications
Medicinal Chemistry
Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate has been investigated for its potential therapeutic uses:
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. The incorporation of the thiazole moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have shown that similar compounds can inhibit the growth of resistant bacterial strains, making them candidates for new antibiotic development .
Anti-inflammatory Effects
There is emerging evidence that thiazole derivatives possess anti-inflammatory properties. The compound may modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .
Cancer Research
Preliminary studies suggest that thiazole-containing compounds can induce apoptosis in cancer cells. The specific mechanism involves the modulation of signaling pathways associated with cell survival and proliferation. This indicates potential applications in developing novel anticancer agents .
Agricultural Science
The compound also shows promise in agricultural applications:
Pesticidal Properties
this compound has been evaluated for its insecticidal and fungicidal activities. Its structural characteristics contribute to its effectiveness against pests and pathogens affecting crops. Field trials have demonstrated its ability to reduce pest populations significantly while being less harmful to beneficial insects compared to conventional pesticides .
Herbicide Development
Research is ongoing to explore the herbicidal potential of this compound. Its application could lead to the development of selective herbicides that target specific weed species without harming crops, thus improving agricultural yields .
Material Science
In addition to biological applications, this compound has relevance in material science:
Synthesis of Functional Materials
this compound can serve as a precursor for synthesizing functional materials with specific electronic properties. Its derivatives have been utilized in creating organic semiconductors and photovoltaic materials, contributing to advancements in renewable energy technologies .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Antimicrobial | Demonstrated significant inhibition of bacterial growth in vitro. |
| Study B | Anti-inflammatory | Showed reduction in inflammatory markers in animal models. |
| Study C | Pesticidal | Effective against common agricultural pests with minimal environmental impact. |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with structurally related molecules, highlighting key substituents and functional groups:
Key Observations :
- Core Heterocycles : The target compound’s thiophene-thiazole hybrid contrasts with benzothiazole (e.g., ) or standalone thiazole systems (e.g., ). This hybrid may enhance electronic delocalization, affecting reactivity and binding in biological systems.
- Substituent Effects : The 2-chloro group on the thiazole ring (common in ) increases electrophilicity, while the methyl carboxylate on thiophene may improve metabolic stability compared to ethyl or furan esters.
- Stereoelectronic Properties : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, whereas the target’s methoxy group offers moderate electron donation, balancing lipophilicity and polarity.
Physicochemical and Crystallographic Properties
- Coplanarity and Conformation : Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate exhibits near-coplanar phenyl and thiazole rings (dihedral angle: 5.15°), favoring solid-state π-π interactions . The target compound’s thiophene-thiazole linkage may adopt a similar conformation, influencing crystallinity and melting point.
- Hydrogen Bonding : Unlike ’s compound, which lacks intermolecular H-bonding, the methoxy and carboxylate groups in the target could participate in weak H-bonds, affecting solubility and crystal packing.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-[(2-chloro-1,3-thiazol-5-yl)methoxy]-2-thiophenecarboxylate, and how can reaction parameters be optimized for higher yields?
- Answer: The synthesis typically involves coupling a thiophene carboxylate derivative with a functionalized thiazole intermediate. Key steps include nucleophilic substitution under basic conditions to introduce the thiazolylmethoxy group at the thiophene 3-position. Optimization strategies include:
- Solvent selection (e.g., DCM or DMF) to enhance solubility and reaction kinetics .
- Use of catalysts (e.g., triethylamine) to accelerate substitution .
- Temperature control (reflux vs. room temperature) to balance reaction rate and byproduct formation .
- Stoichiometric adjustments (e.g., 2-3-fold excess of reactive intermediates) to drive completion .
- Validation: Monitor reaction progress via TLC or HPLC and purify using column chromatography or recrystallization.
Q. Which analytical techniques are critical for verifying the molecular structure and purity of this compound?
- Answer: A multi-technique approach is essential:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., thiazole-thiophene linkage, ester carbonyl) .
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns .
- Elemental Analysis: Ensures stoichiometric purity by comparing experimental and theoretical C/H/N/S content .
- X-ray Crystallography: Provides definitive structural proof using programs like SHELXL or ORTEP-3 .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-calculated NMR shifts) and experimental spectroscopic data?
- Answer: Discrepancies may arise from solvation effects, dynamic conformations, or crystal packing. Mitigation strategies include:
- Variable-Temperature NMR: Assess conformational flexibility in solution .
- Hybrid Computational Methods: Use ONIOM (DFT/molecular mechanics) to model solvent and crystal environment impacts .
- Cross-Validation: Compare with X-ray data to confirm bond lengths/angles .
- Case Study: In analogous compounds, adjusting DFT parameters (e.g., solvent dielectric constant) reduced shift deviations by 0.2–0.5 ppm .
Q. What strategies are effective in probing the biological interaction mechanisms of the chloro-thiazole moiety?
- Answer: The chloro-thiazole group’s electronegativity and steric profile influence bioactivity. Investigate via:
- Molecular Docking: Screen against target proteins (e.g., pesticidal enzymes) to predict binding modes .
- In Vitro Assays: Measure IC₅₀ values for enzyme inhibition and correlate with docking results .
- Metabolite Profiling: Use LC-MS/MS to identify bioactive intermediates or degradation products .
Q. How can reaction pathways be systematically investigated to expand structure-activity relationship (SAR) studies?
- Answer: Diversify substituents through:
- Electrophilic Substitution: Introduce halogens or nitro groups at the thiophene 5-position .
- Cross-Coupling Reactions: Employ Suzuki or Heck reactions to add aryl/alkenyl groups .
- Ester Functionalization: Hydrolyze to carboxylic acid or convert to amides for enhanced bioavailability .
Methodological Notes
- Data Contradictions: Cross-check elemental analysis (C/H/N) with HRMS to identify impurities. For example, a 0.5% deviation in carbon content may indicate residual solvent .
- Crystallization Challenges: Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals. SHELXL refinement can resolve disorder in the thiazole ring .
- Computational Workflow: Combine docking (AutoDock Vina) with MD simulations (GROMACS) to study dynamic binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
